

quizalofop-P-ethyl liver injury case report

diagnosis management

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Compound Focus: Quizalofop

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Clinical Case Overview

The following table summarizes the key details from a documented case of QpE-induced liver injury in a human [1].

Aspect	Clinical Details
Patient Profile	75-year-old male farmer with occupational exposure. [1]
Exposure	Dermal exposure to herbicide spray mist; wore short sleeves. Exposure occurred 9 days before admission. [1]
Presenting Symptoms	Jaundice (without pain, pruritus, or fever). [1]

| **Key Laboratory Findings** | **Marked Elevation in Bilirubin:** Total 15.85 mg/dL, Direct 13.84 mg/dL. **Cholestatic Pattern:** Alkaline Phosphatase (ALP) 217 IU/L, γ -Glutamyltransferase (γ -GT) 402 IU/L. **Hepatocellular Pattern:** Alanine Aminotransferase (ALT) 187 IU/L, Aspartate Aminotransferase (AST) 71 IU/L. [1] | **Diagnostic Workup** | - **Serology:** Negative for viral hepatitis (A, B, C), CMV, EBV.

- **Imaging:** Ultrasound and MRCP showed normal biliary anatomy.

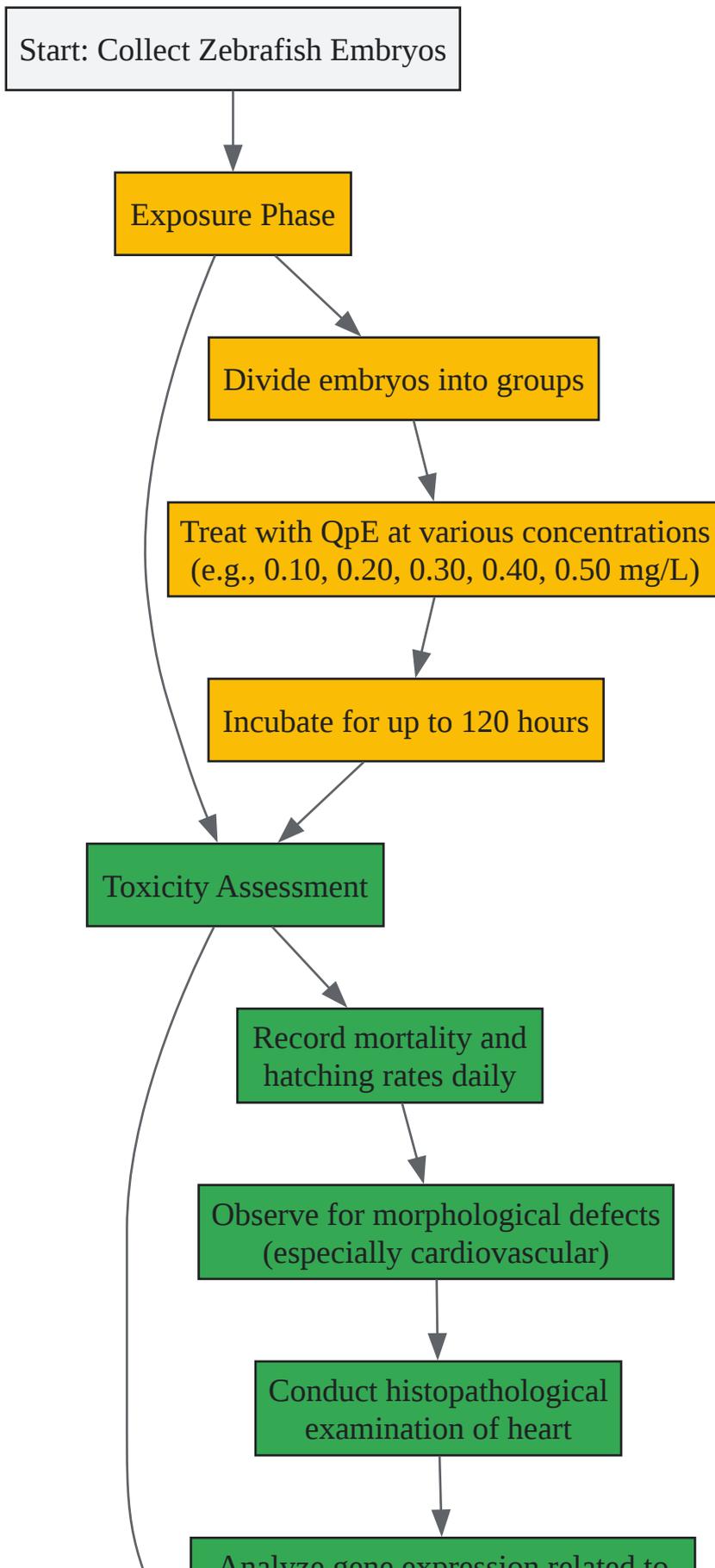
- **Immunology:** Negative for ANA, SMA, anti-LKM, AMA; positive for c-ANCA.
- **Gold Standard:** Liver biopsy showed portal inflammation with eosinophils, cholestasis, and lobular necrosis, confirming drug-induced injury. [1] | | **Management & Recovery** | - **Treatment:** Ursodeoxycholic acid (750 mg/day) and prednisolone (initial IV 37.5 mg/day, then oral taper). [1]
- **Outcome:** Full clinical and biochemical recovery achieved 70 days post-exposure, sustained at 9-month follow-up. [1] |

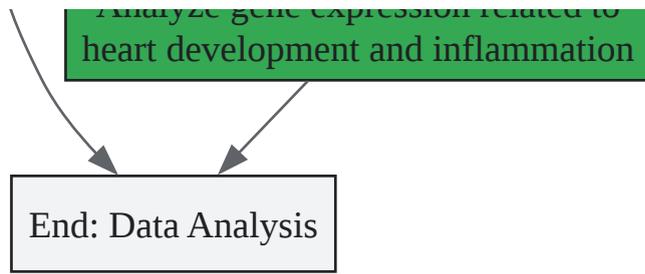
Experimental Models & Research Methodologies

For researchers investigating the toxicity and environmental impact of QpE, here are summaries of established experimental models.

Zebrafish Embryo Model for Developmental & Cardiotoxicity Screening

Zebrafish embryos are a valuable model for studying the developmental toxicity of QpE. The workflow below outlines a standard experimental protocol [2]:





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Key Findings from this Model: Studies using this protocol have found that QpE increases mortality, causes developmental defects, and induces severe cardiotoxicity and inflammatory responses in zebrafish embryos, with a 96-hour LC₅₀ of 0.23 mg/L [2].

Microbial Degradation & Enzyme Assay for Bioremediation Research

This protocol is used to isolate bacteria capable of degrading QpE and to characterize the responsible enzymes, which is key for environmental bioremediation [3].

1. Isolation of QpE-Degrading Bacteria:

- **Enrichment Culture:** Inoculate activated sludge or soil into **Mineral Salts Medium (MSM)** containing QpE (e.g., 20 mg/L) as the sole carbon source. Incubate until turbid [3].
- **Selection & Purification:** Serially dilute the culture and spread onto MSM agar plates containing a higher concentration of QpE (e.g., 200 mg/L). Select and purify colonies that form transparent halos [3].
- **Identification:** Identify the isolate using 16S rRNA gene sequencing. *Pseudomonas* sp. has been successfully identified this way [3].

2. Cloning, Expression, and Characterization of QpE Hydrolase (QpeH):

- **Gene Cloning:** Create a genomic library of the bacterial isolate. Transform the library into *E. coli* and screen for clones that can degrade QpeH, indicated by halo formation on QpE plates [3].
- **Protein Purification:** Clone the *qpeH* gene into an expression vector (e.g., pET-29a+) with a His-tag for purification. Express in *E. coli* BL21(DE3) and purify the recombinant protein using a His-Bind kit [3].
- **Enzyme Characterization:** The activity of purified QpeH can be assessed by measuring QpE degradation via HPLC. The specific activity, K_m , and K_{cat} can be determined, and the effects of pH, temperature, and various inhibitors can be tested [3].

Key Findings from this Research: The purified recombinant QpeH enzyme showed a specific activity of 198.9 ± 2.7 U/mg for QpE, with optimal activity at **pH 8.0 and 30°C**. Its catalytic efficiency varies across different AOPP herbicides [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Quizalofop-P-ethyl in plants? A1: QpE is a selective herbicide that targets grasses. It is hydrolyzed in the plant to its acid form (**Quizalofop-P**), which inhibits **acetyl-coenzyme A carboxylase (ACCase)**. This enzyme is crucial for fatty acid biosynthesis, and its inhibition disrupts membrane formation, ultimately killing the plant [4].

Q2: Are there analytical methods to detect QpE residues in food and environmental samples? A2: Yes. A modern and efficient method is the **QuEChERS** approach combined with **LC-MS/MS**. This method is validated for simultaneously detecting QpE and other herbicides in complex matrices like brown rice, soybeans, and potatoes, with high sensitivity (LOQ of 0.01 mg/kg) [5] [6].

Q3: Can plants develop tolerance to QpE? A3: Research indicates that transgenerational adaptation is possible. Studies on *Eragrostis plana* showed that populations exposed to sub-lethal doses of QpE or drought stress over two generations produced progeny with reduced sensitivity to the herbicide. This was linked to biochemical adjustments like increased antioxidant enzyme activity and upregulation of specific cytochrome P450 genes (CYP72A31 and CYP81A12), which enhance metabolic detoxification [7].

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